Computed Lipophilicity Differentiation: XLogP3-AA Comparison Against PHTPP
N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits a computed XLogP3-AA of 3.7 [1], compared to a calculated LogP of approximately 5.8 for the structurally related ERβ antagonist PHTPP (CAS 805239-56-9) [2]. This represents a 2.1 log unit reduction in lipophilicity, reflecting the replacement of two trifluoromethyl groups and a 4-hydroxyphenyl substituent in PHTPP with a single CF₃ group, a methyl group, and a dimethylamino moiety in the target compound.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | PHTPP (CAS 805239-56-9): LogP ≈ 5.8 (computed) |
| Quantified Difference | ΔLogP ≈ −2.1 (target is markedly more hydrophilic) |
| Conditions | In silico prediction; XLogP3-AA algorithm for target [1]; general computed LogP for comparator [2] |
Why This Matters
A 2.1 log unit reduction in lipophilicity can translate to significantly improved aqueous solubility and altered tissue distribution, making this compound a more suitable scaffold for applications requiring lower LogP (e.g., CNS-sparing or renal-clearance-oriented designs) compared to the highly lipophilic PHTPP.
- [1] PubChem. Compound Summary for CID 16832273: N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] AMBINTER. AMB13889260: 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP, CAS 805239-56-9) computed properties: logP 5.8065. View Source
